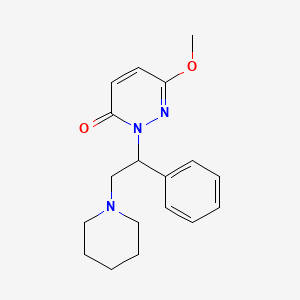
6-Methoxy-2-(alpha-(piperidinomethyl)benzyl)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2-(alpha-(piperidinomethyl)benzyl)-3(2H)-pyridazinone is a complex organic compound with a unique structure that includes a pyridazinone core, a methoxy group, and a piperidinomethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(alpha-(piperidinomethyl)benzyl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Piperidinomethyl Group: This can be accomplished through nucleophilic substitution reactions, where a piperidine derivative reacts with a benzyl halide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
6-Methoxy-2-(alpha-(piperidinomethyl)benzyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazinones.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Methoxy-2-(alpha-(piperidinomethyl)benzyl)-3(2H)-pyridazinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 6-Methoxy-2-(alpha-(piperidinomethyl)benzyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity to elicit specific cellular responses.
Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
6-Methoxy-2-benzoxazolinone: Known for its insect antifeedant properties.
6-Methoxy-2-naphthaldehyde: Used as a diagnostic reagent in tumor studies.
2-Aminobenzothiazole: Noted for its pharmacological activities and applications in synthetic organic chemistry.
Uniqueness
6-Methoxy-2-(alpha-(piperidinomethyl)benzyl)-3(2H)-pyridazinone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
17072-90-1 |
|---|---|
分子式 |
C18H23N3O2 |
分子量 |
313.4 g/mol |
IUPAC名 |
6-methoxy-2-(1-phenyl-2-piperidin-1-ylethyl)pyridazin-3-one |
InChI |
InChI=1S/C18H23N3O2/c1-23-17-10-11-18(22)21(19-17)16(15-8-4-2-5-9-15)14-20-12-6-3-7-13-20/h2,4-5,8-11,16H,3,6-7,12-14H2,1H3 |
InChIキー |
MKMBDXXDWPGLKW-UHFFFAOYSA-N |
正規SMILES |
COC1=NN(C(=O)C=C1)C(CN2CCCCC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12805981.png)






![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12806005.png)





